

# 1-Bromohexadecane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Bromohexadecane

Cat. No.: B154569

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **1-Bromohexadecane**, a versatile long-chain alkyl bromide crucial in various fields of chemical synthesis and material science. This document outlines its fundamental properties, common synonyms, and detailed experimental protocols for its synthesis and application, with a focus on its relevance to drug development and advanced materials.

## Core Concepts: Synonyms and Alternative Names

**1-Bromohexadecane** is widely known by several alternative names, which are frequently encountered in scientific literature and chemical supply catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

The most common synonyms and identifiers for **1-Bromohexadecane** include:

- Systematic IUPAC Name: **1-bromohexadecane**[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Common Synonyms:
  - Cetyl bromide[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
  - Hexadecyl bromide[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
  - n-Hexadecyl bromide[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)

- Other Identifiers:
  - CAS Number: 112-82-3[1][2][4][5][6][7][10]
  - EC Number: 204-008-7[1][3][5][6][10]
  - Palmityl bromide[1][3][10]
  - 1-Hexadecyl bromide[1][2][10]
  - n-Hexadecyl-1-bromide[1][2]

## Quantitative Data Summary

The physical and chemical properties of **1-Bromohexadecane** are summarized in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C <sub>16</sub> H <sub>33</sub> Br	[1][2][4][10]
Molecular Weight	305.34 g/mol	[1][4][5][6][11]
Appearance	Colorless to pale yellow liquid or solid	[10][12][13]
Melting Point	16-18 °C (lit.)	[5][6][12]
Boiling Point	190 °C at 11 mmHg (lit.)	[5][6][12]
Density	0.999 g/mL at 25 °C (lit.)	[5][6][12]
Refractive Index	n <sub>20/D</sub> 1.461 (lit.)	[5][6]
Vapor Pressure	<1 mmHg at 20 °C	[5][6][8]
Vapor Density	10.6 (vs air)	[5][6]
Solubility	Insoluble in water; soluble in ether, alcohol, ethanol, and acetone.	[9][12][13]
Flash Point	177 °C (350.6 °F) - closed cup	[8][11]

## Experimental Protocols

### Synthesis of 1-Bromohexadecane from 1-Hexadecanol

A common laboratory-scale synthesis of **1-Bromohexadecane** involves the bromination of 1-hexadecanol.

Method 1: Bromination using Bromine and Red Phosphorus[\[10\]](#)[\[13\]](#)

- **Preparation:** In a reaction vessel equipped with a stirrer and a dropping funnel, add 1-hexadecanol.
- **Heating and Melting:** Heat the vessel to melt the 1-hexadecanol and initiate stirring.
- **Addition of Catalyst:** Introduce red phosphorus into the molten 1-hexadecanol.
- **Bromine Addition:** While maintaining the temperature at 100°C and ensuring vigorous stirring, add bromine dropwise from the dropping funnel. Control the reaction temperature between 120-130°C. The addition should take approximately 6 hours.
- **Reaction Completion:** After the addition is complete, continue the reaction to ensure the complete evolution of hydrogen bromide gas.
- **Work-up:**
  - Cool the reaction mixture to below 50°C.
  - Add a saturated sodium chloride solution and stir to wash the organic layer.
  - Allow the layers to separate and remove the lower aqueous layer.
  - Wash the organic layer with water until it is neutral.
- **Purification:**
  - Perform fractional distillation under reduced pressure (2kPa).
  - Collect the fraction boiling at 220-230°C to obtain pure **1-Bromohexadecane**.

#### Method 2: Reaction with Hydrobromic Acid[12]

- **Reflux:** Heat a mixture of 10.0 g of cetyl alcohol (1-hexadecanol) with 100 mL of 48% aqueous hydrobromic acid (HBr) under reflux for 24 hours.
- **Extraction:** Cool the mixture to room temperature and extract the product with chloroform ( $\text{CHCl}_3$ ).
- **Washing:** Wash the combined chloroform extracts with an aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) followed by a brine wash.
- **Drying:** Dry the chloroform layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Solvent Removal:** Remove the chloroform under reduced pressure.
- **Final Product:** Vacuum dry the resulting product to obtain **1-Bromohexadecane**.

## Application in the Synthesis of Quaternary Ammonium Salts

**1-Bromohexadecane** is a key reagent in the synthesis of quaternary ammonium salts, which have applications as surfactants, antimicrobial agents, and phase-transfer catalysts.[9] The general reaction is a nucleophilic substitution known as the Menshutkin reaction.[8][14]

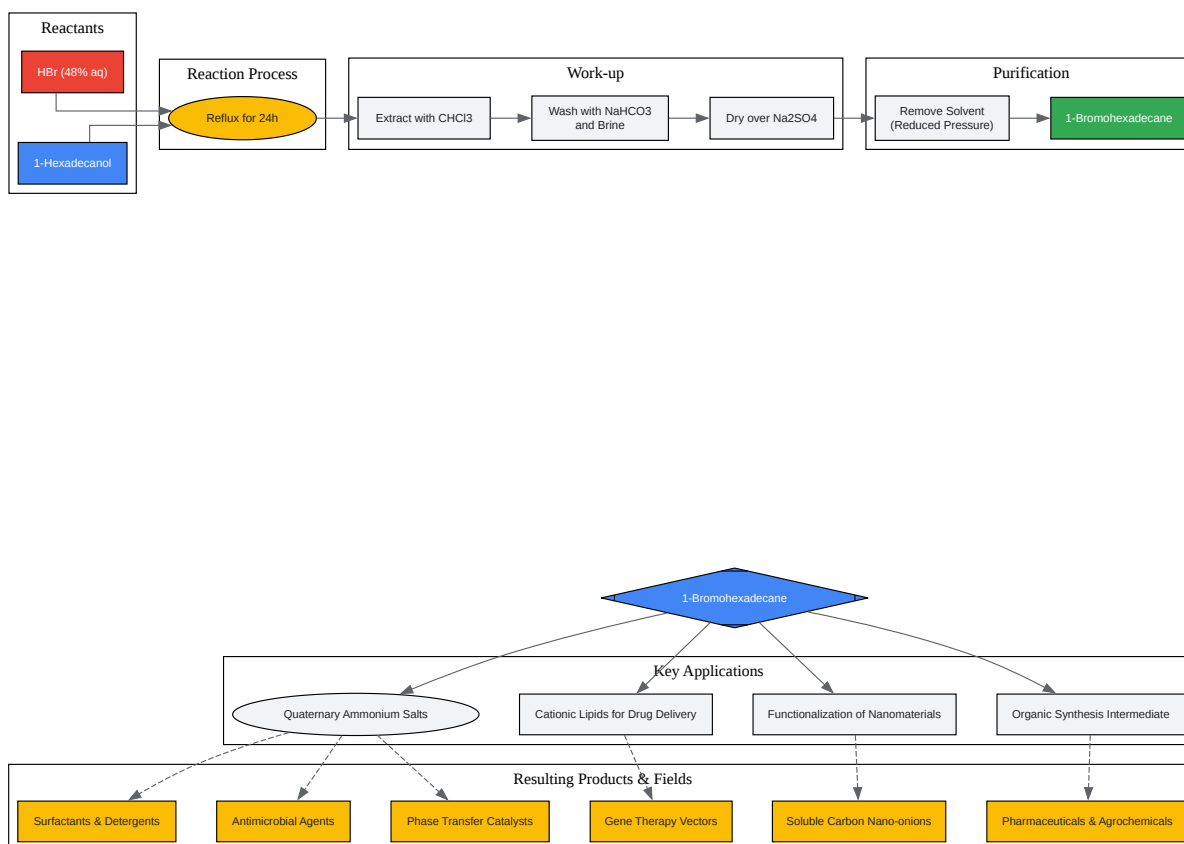
#### General Protocol for the Alkylation of a Tertiary Amine:

- **Reactant Mixture:** In a round-bottom flask, dissolve the tertiary amine (1 equivalent) in a suitable polar solvent such as acetonitrile or ethyl acetate.
- **Addition of Alkylating Agent:** Add **1-Bromohexadecane** (1 to 1.2 equivalents) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Product Isolation:**
  - Upon completion, cool the reaction mixture to room temperature.

- If the quaternary ammonium salt precipitates, collect it by vacuum filtration.
- If the product remains in solution, add a non-polar solvent like diethyl ether or hexane to induce precipitation.
- Purification: Wash the collected solid product with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials and dry under vacuum.

## Mandatory Visualizations

### Experimental Workflow: Synthesis of 1-Bromohexadecane



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